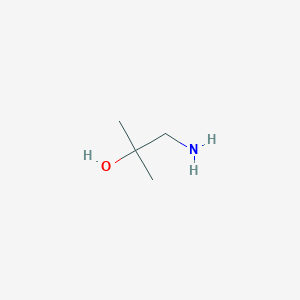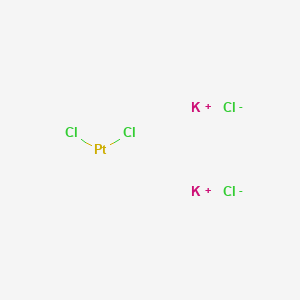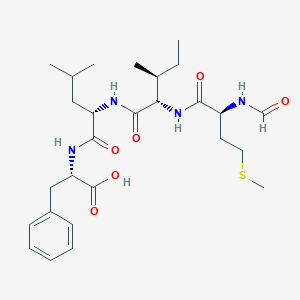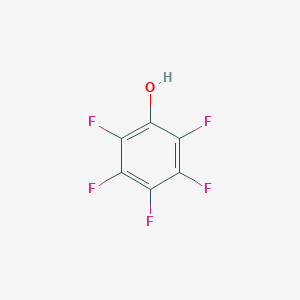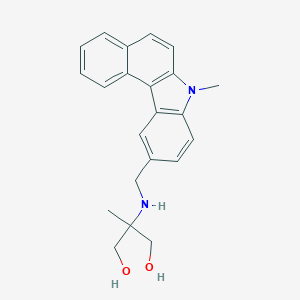
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is a chemical compound that has attracted significant attention in the field of scientific research. This compound has been found to have a wide range of potential applications, including as a pharmaceutical, as well as in the field of materials science and engineering. In
Applications De Recherche Scientifique
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research, where this compound has been found to exhibit potent anti-cancer activity. In addition, this compound has also been found to have potential applications in the field of materials science and engineering, where it can be used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is not yet fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been found to exhibit anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a pharmaceutical agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- in lab experiments is its low toxicity profile. This makes it a safe and effective compound to use in a range of different experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-. One potential direction is the further exploration of its anti-cancer activity, with a focus on identifying the specific mechanisms of action and developing more effective pharmaceutical agents based on this compound. Another potential direction is the development of novel materials based on this compound, with unique properties that could have a range of applications in materials science and engineering. Finally, further research is needed to explore the full range of biochemical and physiological effects of this compound, in order to identify additional potential applications.
Méthodes De Synthèse
The synthesis of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- involves the reaction of 7-methyl-7H-benzo[c]carbazole-10-carbaldehyde with 2-methyl-2-nitropropane-1,3-diol in the presence of a reducing agent. The resulting product is then purified using standard techniques to yield the desired compound.
Propriétés
Numéro CAS |
120097-91-8 |
|---|---|
Nom du produit |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- |
Formule moléculaire |
C22H24N2O2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C22H24N2O2/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2/h3-11,23,25-26H,12-14H2,1-2H3 |
Clé InChI |
JVMISFXHWOKYOX-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
SMILES canonique |
CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |
Autres numéros CAS |
120097-91-8 |
Synonymes |
1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)meth yl)amino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



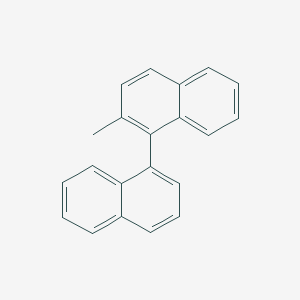
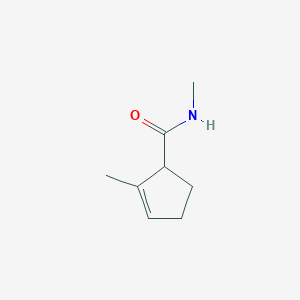
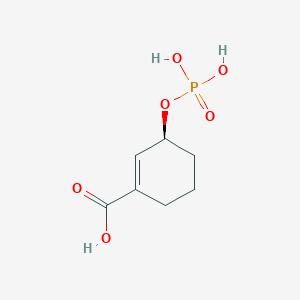

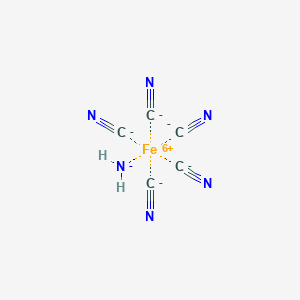
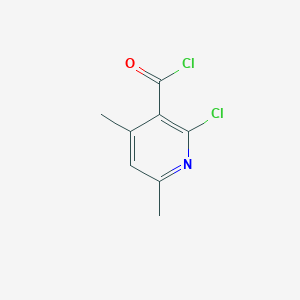
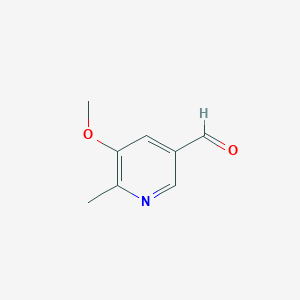
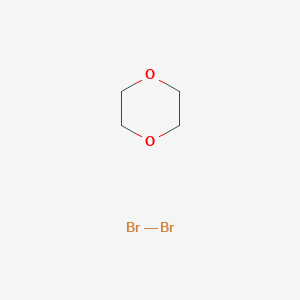
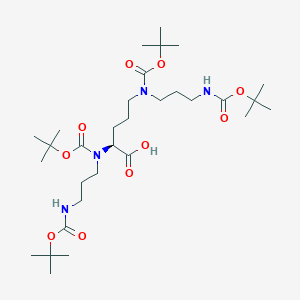
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)
